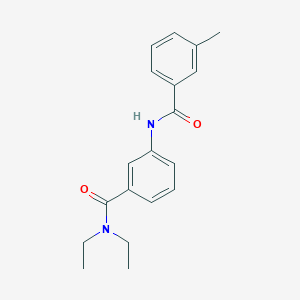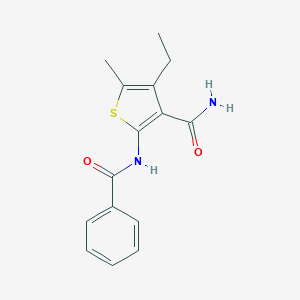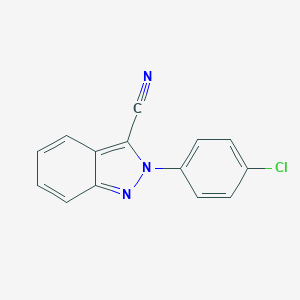
2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is a novel compound that has been synthesized recently. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide involves the inhibition of enzymes that play a crucial role in the development and progression of several diseases. The compound binds to the active site of these enzymes and prevents their normal functioning, thereby reducing the symptoms associated with the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide are still being studied. However, preliminary research has shown that it can reduce oxidative stress and inflammation, which are associated with several diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is its potent inhibitory activity against several enzymes. This makes it a promising candidate for the development of drugs for the treatment of various diseases. However, its limitations include its relatively complex synthesis method and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide. These include:
1. Further research on the compound's mechanism of action and its effects on various enzymes and biological pathways.
2. Development of new synthetic methods that are more efficient and cost-effective.
3. Optimization of the compound's structure to enhance its inhibitory activity and reduce its toxicity.
4. Preclinical and clinical studies to determine the compound's safety and efficacy as a drug candidate.
5. Exploration of the compound's potential applications in other scientific research areas, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is a novel compound that has shown promising results in scientific research. Its potent inhibitory activity against several enzymes makes it a promising candidate for the development of drugs for the treatment of various diseases. However, further research is needed to determine its safety and efficacy, optimize its structure, and explore its potential applications in other scientific research areas.
Métodos De Síntesis
The synthesis of 2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide involves a multi-step process that includes the reaction of 9-isopropyl-9H-fluorene-2-sulfanyl chloride with 1,3,4,9-tetraazaf luorene in the presence of a base. This is followed by the reaction of the resultant product with 5-methylisoxazole-3-carboxylic acid, which leads to the formation of the final product. The synthesis method is relatively straightforward and can be carried out in a laboratory setting using standard equipment.
Aplicaciones Científicas De Investigación
2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide has shown potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
Nombre del producto |
2-(9-Isopropyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide |
|---|---|
Fórmula molecular |
C18H18N6O2S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N6O2S/c1-10(2)24-13-7-5-4-6-12(13)16-17(24)20-18(22-21-16)27-9-15(25)19-14-8-11(3)26-23-14/h4-8,10H,9H2,1-3H3,(H,19,23,25) |
Clave InChI |
HDTLEAGQWQLYRY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2 |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)


![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)





